"Estradiene dione-3-keta" CAS number 5571-36-8
"Estradiene dione-3-keta" CAS number 5571-36-8
An In-Depth Technical Guide to Estra-4,9-diene-3,17-dione and Its Chemical Precursors
Executive Summary
This technical guide provides a comprehensive overview of Estra-4,9-diene-3,17-dione, a synthetic steroid of significant interest in both pharmaceutical manufacturing and regulatory science. Initially, this document clarifies a common point of confusion regarding its Chemical Abstracts Service (CAS) number. The user-provided CAS number, 5571-36-8, correctly identifies Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal, a crucial intermediate in steroid synthesis. However, the pharmacologically active compound, widely known as Dienedione, is assigned CAS number 5173-46-6. This guide will focus principally on the latter, while elucidating the synthetic role of the former. We will delve into its chemical synthesis, pharmacological action as a prohormone, metabolic fate, and the advanced analytical methodologies required for its detection. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's multifaceted nature.
Part 1: Chemical Identity and Nomenclature
A precise understanding of chemical nomenclature is paramount for scientific integrity. The topic of this guide presents a classic case where structurally similar compounds, existing at different stages of a synthetic pathway, can be confused.
1.1 The Target Compound: Estra-4,9-diene-3,17-dione (Dienedione)
Estra-4,9-diene-3,17-dione (CAS: 5173-46-6) is a synthetic, orally active anabolic-androgenic steroid (AAS) belonging to the 19-nortestosterone family.[1][2] It is not approved for medical use but gained notoriety as a "designer" steroid and bodybuilding supplement, often marketed as a prohormone.[2][3] Its chemical structure is characterized by a steroid backbone with ketone groups at the C3 and C17 positions and conjugated double bonds at Δ⁴ and Δ⁹.[4]
1.2 The Synthetic Intermediate: Estradiene dione-3-keta (CAS 5571-36-8)
The CAS number 5571-36-8 specifically refers to Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal) , also known as Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal.[5][6][7] This compound is a derivative of the core steroid where the C3 ketone has been protected by forming a ketal. This protection is a common strategy in multi-step organic synthesis to prevent the C3 ketone from reacting during transformations at other sites of the molecule. It is a key precursor in the synthesis of various hormonal drugs.[6]
Table 1: Core Compound Identification
| Identifier | Estra-4,9-diene-3,17-dione |
| IUPAC Name | (8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione[8] |
| CAS Number | 5173-46-6[8] |
| Synonyms | Dienedione, 19-Norandrosta-4,9-diene-3,17-dione, Tren[8][9] |
| Molecular Formula | C₁₈H₂₂O₂[1] |
| Molecular Weight | 270.37 g/mol [1] |
| Physical Form | White to off-white powder[1] |
| Melting Point | 138-146 °C[1][10] |
| Crystal Structure | Orthorhombic, Space Group P2₁2₁2₁[10] |
Part 2: Synthesis and Pharmaceutical Significance
The primary legitimate application of Estra-4,9-diene-3,17-dione is as a critical intermediate in the pharmaceutical industry.[11] Its synthesis is a key step in the manufacturing of important steroid-based drugs with progestagenic activity, including Mifepristone and Ulipristal Acetate.[1][11][12]
A Concise Three-Step Synthetic Route
A frequently cited and efficient method for synthesizing Estra-4,9-diene-3,17-dione begins with a commercially available δ-lactone.[11][12][13] The causality behind this pathway lies in its efficiency and stereochemical control.
Step-by-Step Protocol:
-
Grignard Reaction: The starting material, δ-Lactone (compound 1), is reacted with a specific Grignard reagent (compound 2). This organometallic addition opens the lactone ring to form an intermediate alcohol (compound 3). This step is crucial for building the core carbon framework of the steroid.
-
Oxidation: The crude alcohol intermediate is then treated with an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid). This oxidizes the newly formed alcohol to a ketone, yielding the diketone precursor (compound 4).[11][13]
-
Domino Cyclization: The final and most critical step is a domino cyclization of the precursor (compound 4). This reaction is typically catalyzed by an acid-base catalyst like piperidinium acetate in refluxing toluene.[12][13] This intramolecular cascade reaction forms the A and B rings of the steroid nucleus, concurrently establishing the characteristic Δ⁴ and Δ⁹ double bonds to yield the final product, Estra-4,9-diene-3,17-dione.[11]
This three-step sequence achieves an overall yield of approximately 23.4%.[11][12]
Caption: Three-step synthesis of Estra-4,9-diene-3,17-dione.
Part 3: Pharmacological Profile and Mechanism of Action
As a prohormone, Estra-4,9-diene-3,17-dione is not the primary active compound. Its biological effects are mediated through its conversion to a more potent metabolite.
3.1 Conversion to Dienolone
Upon oral ingestion, Estra-4,9-diene-3,17-dione undergoes enzymatic conversion in the body, primarily in the liver. The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) reduces the ketone at the C17 position to a hydroxyl group.[9] This biotransformation yields the active anabolic steroid dienolone (17β-hydroxy-estra-4,9-dien-3-one).[2][9][14]
3.2 Mechanism of Anabolic Action
Dienolone, the active metabolite, exerts its effects by binding to and activating androgen receptors (AR) located in the cytoplasm of target cells, such as skeletal muscle cells.[14] This binding event triggers a cascade of molecular events:
-
Receptor Activation & Translocation: The activated hormone-receptor complex translocates into the cell nucleus.
-
DNA Binding: Within the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.
-
Gene Transcription: This binding modulates the transcription of androgen-responsive genes, leading to an increase in protein synthesis and nitrogen retention.[14]
The net result is an increase in muscle mass (hypertrophy) and strength.[14][15] The compound is also noted for powerful thermogenic effects, which can increase metabolic rate and contribute to fat loss.[9]
Caption: Metabolic activation and mechanism of action of Dienedione.
Part 4: Metabolism and Comparative Pharmacokinetics
Understanding the metabolic fate of Estra-4,9-diene-3,17-dione is critical for its detection in doping control and for comprehending its complete biological activity profile.
4.1 Primary Metabolic Pathways
In vitro studies using liver microsomes from humans, equines, and canines have elucidated the primary metabolic pathways.[16]
-
17-Keto Reduction: As mentioned, the most significant pathway across all species tested is the reduction to an isomer of 17-hydroxy-estra-4,9-dien-3-one (dienolone). This is considered the primary target metabolite for screening purposes.[3][16]
-
Hydroxylation: Other, less prominent pathways involve the direct hydroxylation of the steroid nucleus.[16]
-
Reduction and Hydroxylation: A combination of reduction and subsequent hydroxylation also occurs, leading to a variety of hydroxylated metabolites.[3][16]
-
Conjugation: For excretion, the parent compound and its metabolites undergo phase II metabolism, primarily glucuronidation, to increase water solubility.[4][17] In horses, Dienedione-3-glucuronide is a major urinary metabolite.[4][17]
4.2 Species-Specific Metabolic Differences
Comparative metabolism studies reveal interesting variations between species:
-
Equine: The equine model is unique in its ability to produce a di-reduced metabolite (an isomer of estra-4,9-diene-3,17-diol) and significant quantities of D-ring hydroxylated metabolites.[1][16]
-
Canine: Reductive metabolism is notably less significant in canines compared to humans and horses.[1][16]
Table 2: Major Identified Metabolites
| Metabolite | Description | Species Detected |
| 17-hydroxy-estra-4,9-dien-3-one (Isomers) | Primary active metabolite; 17-keto reduction | Human, Equine, Canine[16] |
| Hydroxylated Dienedione | Mono-hydroxylation of the parent compound | Human, Equine, Canine[3][16] |
| Hydroxylated-Reduced Dienedione | Products of both reduction and hydroxylation | Human, Equine, Canine[3][16] |
| Estra-4,9-diene-3,17-diol (Isomers) | Di-reduced metabolite | Equine[1][16] |
| Dienedione-3-glucuronide | Glucuronide conjugate for excretion | Equine[4][17] |
Part 5: Analytical Methodologies
The detection of Estra-4,9-diene-3,17-dione and its metabolites in biological matrices (urine, plasma) requires highly sensitive and specific analytical techniques. This is essential for both pharmacokinetic research and anti-doping enforcement.
5.1 Core Analytical Platforms
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying steroid hormones and their metabolites. Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS provides excellent separation, sensitivity, and specificity for identifying compounds in complex matrices like urine.[1][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique, often used for confirmation. Samples typically require derivatization (e.g., methoxyamine-trimethylsilyl derivatives) to increase the volatility and thermal stability of the analytes before GC analysis.[16]
5.2 Standard Experimental Protocol: UPLC-MS/MS Analysis
The following outlines a general workflow for the analysis of Dienedione and its metabolites in urine for a research or doping control setting.
-
Sample Preparation:
-
An aliquot of urine (e.g., 2 mL) is collected.
-
An internal standard is added to correct for analytical variability.
-
For total metabolite analysis, enzymatic hydrolysis (e.g., with β-glucuronidase) is performed to cleave glucuronide conjugates, converting them to their free form.
-
Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the steroids from the urine matrix and concentrate the sample.
-
The sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
-
-
Chromatographic Separation (UPLC):
-
The reconstituted sample is injected into the UPLC system.
-
A reverse-phase C18 column is typically used for separation.
-
A gradient elution program with solvents like water (with formic acid) and acetonitrile or methanol is run to separate the analytes based on their polarity.
-
-
Detection (Tandem Mass Spectrometry):
-
The eluent from the UPLC is directed to the mass spectrometer.
-
Electrospray ionization (ESI) in positive mode is commonly used.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Dienedione and each target metabolite are monitored for highly specific and sensitive quantification.
-
Part 6: Applications and Regulatory Landscape
Estra-4,9-diene-3,17-dione occupies a unique position, being both a legitimate chemical intermediate and a controlled substance.
6.1 Intended Research and Industrial Applications
-
Pharmaceutical Intermediate: Its most important legitimate use is as a precursor in the synthesis of drugs like Mifepristone.[1][18]
-
Analytical Reference Standard: Purified Estra-4,9-diene-3,17-dione serves as a reference standard for the development and validation of analytical methods in forensic and sports science laboratories.[1]
6.2 Regulatory Status and Doping Control
Due to its anabolic properties and use as a performance-enhancing drug, Estra-4,9-diene-3,17-dione is strictly regulated.
-
It is prohibited in human and equine sports by the World Anti-Doping Agency (WADA) and the Fédération Équestre Internationale (FEI).[1][19]
-
In the United States, it became a Schedule III controlled substance under the Anabolic Steroid Control Act on January 4, 2010.[2][20]
-
It is classified as a Class C drug under the UK's Misuse of Drugs Act 1971.[20]
6.3 A Paradigm Shift: Endogenous Production in Horses
For years, this compound was considered exclusively synthetic. However, a landmark 2024 study published in Drug Testing and Analysis confirmed that Estra-4,9-diene-3,17-dione is produced endogenously in entire male horses (colts).[1][17][21] This discovery has profound implications for equine anti-doping, as it necessitates distinguishing between natural occurrence and illicit administration. Consequently, researchers have proposed a urinary threshold (30 ng/mL) to aid in this differentiation.[17][22]
6.4 Toxicology and Potential Side Effects
As an anabolic-androgenic steroid, its use is associated with significant health risks, particularly with high doses or prolonged use. These side effects are typical of AAS and can include:
-
Liver Toxicity: Potential for liver damage.[14]
-
Hormonal Imbalance: Disruption of the natural endocrine system, potentially leading to gynecomastia, hair loss, and testicular atrophy.[9][14]
-
Cardiovascular Risks: Increased blood pressure, adverse changes in cholesterol levels, and an elevated risk of cardiovascular disease.[14]
Conclusion
Estra-4,9-diene-3,17-dione (CAS 5173-46-6) is a compound of significant complexity and dual identity. For the pharmaceutical chemist, it is a valuable intermediate, enabling the synthesis of life-changing medications. For the regulatory scientist and sports authorities, it is a potent prohormone and a controlled substance, the detection of which is a critical mission. The recent discovery of its endogenous nature in horses adds another layer of complexity, underscoring the necessity for continuous research and the development of sophisticated, quantitative analytical methods. This guide has aimed to provide the technical foundation necessary for professionals to navigate the synthesis, pharmacology, and analysis of this multifaceted steroid.
References
- A Three-Step Synthesis of Estra-4,9-diene-3,17-dione. (2018). Organic Preparations and Procedures International, 50(6), 584-589. [URL: https://www.tandfonline.com/doi/abs/10.1080/00304948.2018.1523824]
- Scarth, J., Clarke, A., Teale, P., & Pearce, C. (2010). Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: Identification of target metabolites for use in sports doping control. Steroids, 75(10), 643-652. [URL: https://pubmed.ncbi.nlm.nih.gov/20381511/]
- A three-step synthesis of estra-4,9-diene-3,17-dione. (2018). Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/cjc-2018-0328]
- Dienedione CAS: 5173-46-6 - A Powerful Prohormone for Muscle Building and Fat Loss. (n.d.). Apexbio. [URL: https://www.apexbt.com/dienedione.html]
- A three-step synthesis of estra-4,9-diene-3,17-dione. (2018). ResearchGate. [URL: https://www.researchgate.net/publication/329241940_A_three-step_synthesis_of_estra-49-diene-317-dione]
- Estra-4,9-diene-3,17-dione | CAS 5173-46-6. (n.d.). Benchchem. [URL: https://www.benchchem.com/product/b1208132]
- Prohormone Dienedione(Tren; 19-norandrosta-4,9-diene-3,17-dione;4,9-estra). (2015). Blogger. [URL: http://rawsgear.blogspot.com/2015/10/prohormone-dienedionetren-19-norandrosta.html]
- How can ESTRA-4, 9-Die-3, 17-Dione be synthesized?. (2023). Guidechem. [URL: https://www.guidechem.com/news/how-can-estra-4-9-die-3-17-dione-be-synthesized-1011502.html]
- Dienedione. (n.d.). Lovetofeel. [URL: https://lovetofeel.com/dienedione-157.html]
- advice on estra-4,9-diene-3,17-dione. (2016). GOV.UK. [URL: https://www.gov.uk/government/publications/acmd-advice-on-estra-49-diene-317-dione/advice-on-estra-49-diene-317-dione]
- Buy Estra-4,9-diene-3,17-dione (EVT-340244). (n.d.). EvitaChem. [URL: https://www.evitachem.com/product/evt-340244]
- 5571-36-8 3-Ethylene dioxy-17-oxo estra-5(10), 9(11)-diene. (n.d.). AK Scientific, Inc. [URL: https://www.aksci.com/item_detail.php?
- CAS 5571-36-8: Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal). (n.d.). CymitQuimica. [URL: https://www.cymitquimica.com/cas/5571-36-8]
- Dienedione. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Dienedione]
- Prohormones Guide Incl. Side Effects & Benefits List. (n.d.). Predator Nutrition. [URL: https://www.predatornutrition.com/articles/prohormones/prohormones-guide.html]
- Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal). (n.d.). CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=5571-36-8]
- Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: Identification of target metabolites for use in sports doping control. (2010). ResearchGate. [URL: https://www.researchgate.net/publication/42407261_Comparative_in_vitro_metabolism_of_the_'designer'_steroid_estra-49-diene-317-dione_between_the_equine_canine_and_human_Identification_of_target_metabolites_for_use_in_sports_doping_control]
- Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal | CAS 5571-36-8. (n.d.). Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/estra-5-10-9-11-diene-3-17-dione-3-ethylene-ketal-5571-36-8]
- Dienedione | C18H22O2. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9835169]
- CAS RN | 5571-36-8 | Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal. (n.d.). Spectrum Chemical. [URL: https://www.spectrumchemical.com/product/cas-5571-36-8-estra-5-10-9-11-diene-3-17-dione-3-ethylene-ketal]
- Preparation method of estra-4, 9-diene-3, 17-dione. (n.d.). Google Patents. [URL: https://patents.google.
- Doping control of estra-4,9-diene-3,17-dione in horses. (2024). Mad Barn. [URL: https://madbarn.com/research-bank/doping-control-of-estra-49-diene-317-dione-in-horses/]
- Estra-4,9,11-triene-3,17-dione. (n.d.). Cayman Chemical. [URL: https://www.caymanchem.com/product/15783/estra-4,9,11-triene-3,17-dione]
- Estra-4,9-diene-3,17-dione >95.0%. (n.d.). Chem-Supply. [URL: https://www.chemsupply.com.au/estra-4-9-diene-3-17-dione-s4-poison-95-0]
- Ho, E. N. M., et al. (2024). Endogenous nature of estra-4,9-diene-3,17-dione in entire male horses. Drug Testing and Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/38529279/]
- Endogenous nature of estra-4,9-diene-3,17-dione in entire male horses. (2024). ResearchGate. [URL: https://www.researchgate.net/publication/379308643_Endogenous_nature_of_estra-49-diene-317-dione_in_entire_male_horses]
- Estra-4,9-diene-3,17-dione - Safety Data Sheet. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB8343798_EN.htm]
- Endogenous nature of estra-4,9-diene-3,17-dione in entire male horses. (2024). Wiley Online Library. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/10.1002/dta.3662]
- Estra-4,9-diene-3,17-dione | 5173-46-6. (n.d.). TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/E0920]
- X-ray powder diffraction data for estra-4,9-diene-3,17-dione, C18H22O2. (2020). Powder Diffraction. [URL: https://www.cambridge.org/core/journals/powder-diffraction/article/xray-powder-diffraction-data-for-estra49diene317dione-c18h22o2/2E5C9A1D8F8B6E3F9F1A4C7F7D8E9F0B]
- Doping control of estra-4,9-diene-3,17-dione in horses. (2024). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38922008/]
- The Prohibited List. (2019). World Anti Doping Agency (WADA). [URL: https://www.wada-ama.org/en/prohibited-list]
Sources
- 1. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]
- 2. Dienedione - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy Estra-4,9-diene-3,17-dione (EVT-340244) | 5173-46-6 [evitachem.com]
- 5. 5571-36-8 3-Ethylene dioxy-17-oxo estra-5(10), 9(11)-diene AKSci H058 [aksci.com]
- 6. CAS 5571-36-8: Estra-5(10),9(11)-diene-3,17-dione, cyclic … [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. Dienedione | C18H22O2 | CID 9835169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hanna@pharmade.com Hormone Raw Source China: Prohormone Dienedione(Tren; 19-norandrosta-4,9-diene-3,17-dione;4,9-estra) Raw Hanna@pharmade.com Bodybuilding Supplyments [hannapharmadehormonesource.blogspot.com]
- 10. X-ray powder diffraction data for estra-4,9-diene-3,17-dione, C18H22O2 | Powder Diffraction | Cambridge Core [cambridge.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. shop.lovetofeel.com [shop.lovetofeel.com]
- 16. Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endogenous nature of estra-4,9-diene-3,17-dione in entire male horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]
- 19. wada-ama.org [wada-ama.org]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. researchgate.net [researchgate.net]
- 22. research.polyu.edu.hk [research.polyu.edu.hk]
